

# Spectroscopic Characterization of Pyrimidine-2,4,5-triamine: A Technical Guide

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## Compound of Interest

Compound Name: *Pyrimidine-2,4,5-triamine*

CAS No.: 50855-02-2

Cat. No.: B3426109

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## Executive Summary

**Pyrimidine-2,4,5-triamine** (CAS: 66-75-1), also known as 2,4,5-triaminopyrimidine, is a critical heterocyclic intermediate primarily utilized in the synthesis of pteridines, folic acid analogs, and antiviral agents.<sup>[1][2][3][4][5]</sup>

This guide addresses the specific analytical challenges associated with this compound. Unlike stable pyrimidines, the free base of 2,4,5-triaminopyrimidine is highly electron-rich and prone to rapid oxidative degradation (browning) upon exposure to air.<sup>[4]</sup> Consequently, spectroscopic data is most reliably obtained and interpreted from its acid salts (sulfate or hydrochloride) or under strictly inert conditions.<sup>[4]</sup> This document provides a self-validating framework for confirming the identity and purity of this moiety using NMR, IR, and Mass Spectrometry.

## Part 1: Sample Preparation & Handling Strategy

The Trustworthiness Pillar: Data quality is only as good as sample integrity.

The primary cause of inconsistent spectroscopic data for this compound is oxidative instability. The electron-donating nature of three amino groups renders the pyrimidine ring susceptible to electrophilic attack and polymerization.

## Protocol: Anaerobic Preparation for NMR

- Salt Selection: Prefer the sulfate ( ) or dihydrochloride ( ) salt for routine analysis.[4] These are shelf-stable.
- Free Base Liberation (In Situ): If the free base spectrum is required:
  - Dissolve the salt in DMSO-d6.
  - Add 1-2 equivalents of NaOD (sodium deuterioxide) or directly to the NMR tube under nitrogen.
  - Why: This generates the free base immediately prior to acquisition, minimizing oxidation time.
- Solvent Choice: Use DMSO-d6.[6] The compound is insoluble in non-polar solvents ( ) and sparingly soluble in (where amine protons exchange and disappear).[4]

## Workflow Visualization: Synthesis & Stabilization

The following diagram outlines the critical pathway from the nitro-precursor to the stable analytical sample.



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Caption: Critical workflow for converting the stable nitro-precursor into a stable salt form for analysis, bypassing the oxidative instability of the free base.

## Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

## H NMR Analysis (DMSO-d6)

The proton spectrum is characterized by three distinct amine signals and one aromatic singlet. Note that in the salt form, the amine protons will be deshielded and may integrate for more than 2H due to protonation.

Structural Logic:

- H-6 (Aromatic): This is the only C-H proton on the ring. Its chemical shift is diagnostic.[4]
- 5-NH2: This amine is "aniline-like" (attached to a carbon not flanked by ring nitrogens).[4] It is typically the most shielded (upfield) amine.[4]
- 2-NH2 & 4-NH2: These are "amidine-like" (adjacent to ring nitrogens). They are deshielded (downfield) and often appear as broad singlets due to quadrupole broadening from the nitrogen or restricted rotation.[4]

Data Table: Chemical Shifts (

, ppm)

Proton Assignment	Chemical Shift (Free Base)	Chemical Shift (Salt Form)	Multiplicity	Integration	Mechanistic Insight
H-6 (Aromatic)	7.30 – 7.50	7.60 – 8.10	Singlet (s)	1H	Deshielded by ring current, but shielded relative to unsubstituted pyrimidine by 3x donors.
5-NH	4.20 – 4.80	Broad / Exchanged	Broad Singlet	2H	Upfield due to high electron density at C-5.[4]
2-NH / 4-NH	5.80 – 6.50	7.50 – 9.00	Broad Singlet	4H (Total)	Downfield due to proximity to ring nitrogens (deshielding cone).[4]

Note: In the presence of

shake, all NH signals (4.20–6.50 ppm) will disappear, leaving only the H-6 singlet and residual solvent peak.

## C NMR Analysis (DMSO-d6)

The carbon spectrum must show four distinct signals.

Carbon Position	Shift ( , ppm)	Type	Assignment Logic
C-2	158.0 – 162.0	Quaternary	Most deshielded; flanked by two ring nitrogens ( ). <a href="#">[4]</a>
C-4	155.0 – 158.0	Quaternary	Deshielded; adjacent to one ring nitrogen ( ). <a href="#">[4]</a>
C-6	140.0 – 145.0	CH	Aromatic CH; verified by DEPT-135 (positive phase). <a href="#">[4]</a>
C-5	105.0 – 110.0	Quaternary	Highly shielded; electron-rich center due to ortho/para directing amines.

## Part 3: Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

) is recommended due to the high basicity of the compound.[\[4\]](#)

- Molecular Formula:

[\[4\]](#)

- Exact Mass: 125.07 g/mol [\[4\]](#)

## Fragmentation Logic

The fragmentation pattern is dominated by the stability of the pyrimidine ring and the facile loss of ammonia (

) and hydrogen cyanide (

).

- Molecular Ion (

): 125 m/z (Base peak in soft ionization).[4]

- Loss of Ammonia: The amino groups are labile.

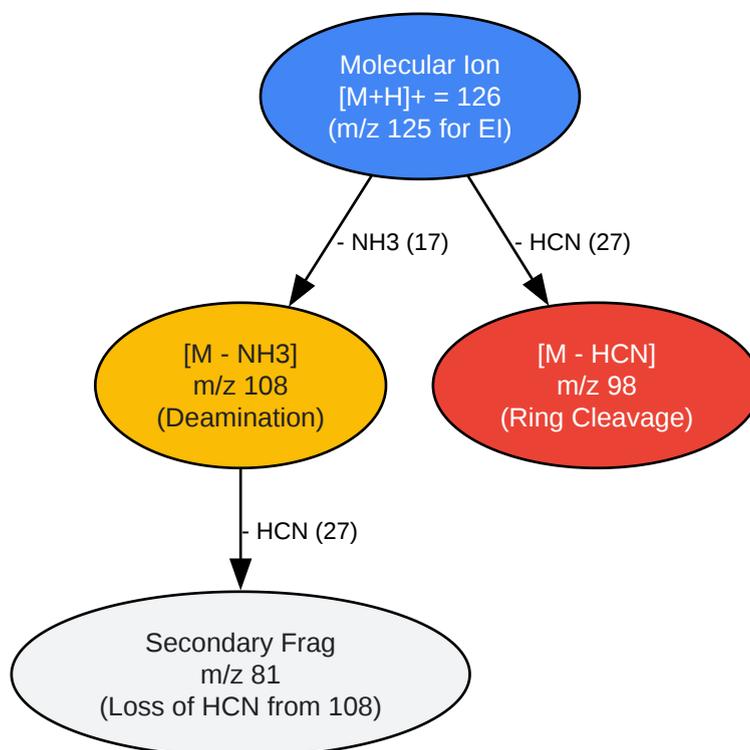
(Loss of

, -17 amu).[4]

- Ring Fragmentation: Pyrimidines typically undergo Retro-Diels-Alder (RDA) type cleavage, losing

(27 amu).[4]

## Fragmentation Pathway Diagram[7]



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Caption: Primary fragmentation pathways observed in MS analysis. The loss of ammonia (17 Da) is the most characteristic initial step.

## Part 4: Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[4] Key Diagnostic Bands:

Wavenumber ( )	Vibration Mode	Description
3300 – 3450	Stretch	Multiple bands (symmetric/asymmetric) indicating primary amines ( ).[4][7]
1620 – 1680	Ring Stretch	Characteristic pyrimidine ring breathing mode.[4]
1580 – 1610	Bend	Scissoring vibration of the primary amine groups.
1250 – 1350	Stretch	Aromatic amine bond stretching.[4][7]

Interpretation Check: If the spectrum shows a broad, strong band spanning 2500–3200

, the sample is likely the salt form (ammonium

stretching).[4] The free base will have distinct, sharper peaks above 3300

. [4]

## Part 5: Quality Control & Purity Protocol

To validate a batch of **Pyrimidine-2,4,5-triamine** for research or synthesis, follow this self-validating checklist:

- Visual Inspection: The powder should be off-white to pale yellow. Dark brown/black indicates significant oxidation (quinone formation).[4]
- Solubility Test:
  - Soluble in 1M HCl (Clear solution).[4]
  - Soluble in DMSO.[4]
  - Insoluble in DCM/Hexanes.
- NMR Validation:
  - Dissolve in DMSO-d6.[6]
  - Confirm 1:1 ratio of the aromatic singlet (H-6) to the integrated solvent residual peak (to check for solvation).
  - Verify absence of broad peaks at 10-12 ppm (indicates hydroxyl impurities like 6-hydroxy-2,4,5-triaminopyrimidine).

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